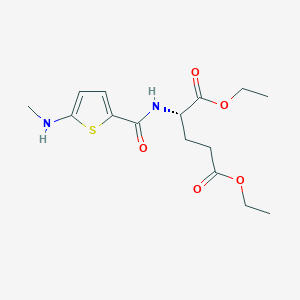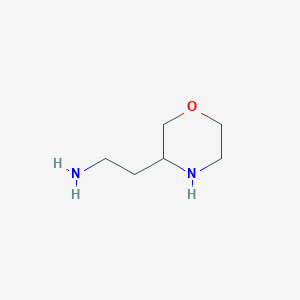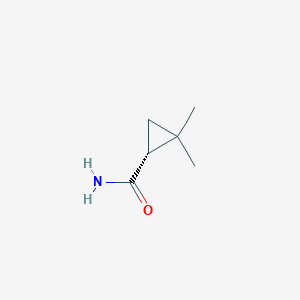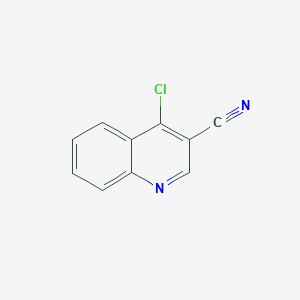
4-Chlorchinolin-3-carbonitril
Übersicht
Beschreibung
4-Chloroquinoline-3-carbonitrile is a chemical compound with the molecular formula C10H5ClN2 . It is used in various chemical reactions and has been the subject of several studies .
Synthesis Analysis
The synthesis of chloroquinoline-3-carbonitrile derivatives involves various methods. One such method involves the use of sodium azide and phosphorous oxychloride . The yield of 2-chloroquinoline-3-carbonitrile was found to be superior compared to other methods .Molecular Structure Analysis
The molecular weight of 4-Chloroquinoline-3-carbonitrile is 188.61 g/mol . The InChI code is 1S/C10H5ClN2/c11-10-7 (5-12)6-13-9-4-2-1-3-8 (9)10/h1-4,6H .Chemical Reactions Analysis
The chemical reactions of chloroquinoline-3-carbonitrile derivatives are subdivided into groups that cover reactions of chloro substituent at 2 or 4 and 2,4 positions, as well as cyano substituent at 3 position and reactions which involve both groups .Physical And Chemical Properties Analysis
4-Chloroquinoline-3-carbonitrile has a topological polar surface area of 36.7 Ų and a complexity of 232 . It has no hydrogen bond donor count and a hydrogen bond acceptor count of 2 .Wissenschaftliche Forschungsanwendungen
Synthese von biologisch aktiven Verbindungen
4-Chlorchinolin-3-carbonitril: dient als Schlüsselzwischenprodukt bei der Synthese verschiedener biologisch aktiver Verbindungen. Seine Chlor- und Cyanosubstituenten sind reaktive Stellen, die zahlreiche chemische Reaktionen eingehen können, was zur Herstellung von Verbindungen mit potenziellen biologischen Aktivitäten führt .
Antibakterielle Wirkstoffe
Der Chlorchinolinkern ist ein wertvolles Gerüst für die Entwicklung von Molekülen mit antibakteriellen Eigenschaften. Derivate von This compound wurden synthetisiert und auf ihre Wirksamkeit gegen Bakterienstämme wie Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa und Streptococcus pyogenes evaluiert. Einige Verbindungen haben vielversprechende Ergebnisse gezeigt, vergleichbar mit Standardantibiotika .
Antioxidative Aktivität
Verbindungen, die von This compound abgeleitet sind, wurden auf ihre antioxidativen Eigenschaften mithilfe von Assays wie dem DPPH-Test (1,1-Diphenyl-2-pikrylhydrazyl) getestet. Bestimmte Derivate zeigten starke antioxidative Aktivitäten, die entscheidend für die Bekämpfung von oxidationsbedingten Krankheiten sind .
Krebsforschungsanwendungen
Der Chinolin-Heterocyclus ist ein häufiges Merkmal vieler Krebsmittel. Die Forschung an Derivaten von This compound zielt darauf ab, diese Struktur zu nutzen, um neue Krebsmedikamente zu entwickeln. Die Fähigkeit der Verbindung, mit verschiedenen biologischen Zielen zu interagieren, macht sie zu einer wertvollen Einheit in der Krebsforschung .
Antimalaria-Anwendungen
Chinolinderivate haben eine lange Geschichte in der Behandlung von Malaria, wobei Chloroquin ein bekanntes Beispiel istThis compound wird auf sein Potenzial untersucht, als Ausgangspunkt für die Synthese neuer Antimalariamittel zu dienen .
Molekular-Docking-Studien
Die molekulare Struktur von This compound-Derivaten ermöglicht es ihnen, effektiv an biologische Ziele wie DNA-Gyrase und Topoisomerase II β zu binden. Molekular-Docking-Studien helfen, die Bindungsmuster zu verstehen und die Wirksamkeit dieser Verbindungen als Therapeutika vorherzusagen .
Safety and Hazards
The safety data sheet for 4-Chloroquinoline-3-carbonitrile indicates that it is toxic if swallowed and causes serious eye damage . Precautionary measures include washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, and wearing protective gloves/eye protection/face protection .
Wirkmechanismus
Target of Action
It’s known that chloroquinoline derivatives have been used in the production of biologically active compounds .
Mode of Action
It’s worth noting that chloroquine, a related compound, inhibits the action of heme polymerase in malarial trophozoites, preventing the conversion of heme to hemazoin . This leads to the accumulation of toxic heme, killing the parasite .
Biochemical Pathways
The synthesis and chemical reactions of chloroquinoline-3-carbonitrile derivatives have been studied extensively .
Pharmacokinetics
It’s noted that the compound has high gastrointestinal absorption and is bbb permeant .
Result of Action
It’s known that most types of reactions have been successfully applied and used in the production of biologically active compounds .
Action Environment
It’s worth noting that the success of related compounds, such as those used in suzuki–miyaura coupling, originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Biochemische Analyse
Biochemical Properties
It is known that quinoline derivatives, to which 4-Chloroquinoline-3-carbonitrile belongs, have been used in the synthesis of various bioactive heterocyclic compounds .
Cellular Effects
Preliminary studies suggest that quinoline derivatives may have an impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Eigenschaften
IUPAC Name |
4-chloroquinoline-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClN2/c11-10-7(5-12)6-13-9-4-2-1-3-8(9)10/h1-4,6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCXMIOZRXOIQHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C=N2)C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60499416 | |
| Record name | 4-Chloroquinoline-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60499416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69875-49-6 | |
| Record name | 4-Chloroquinoline-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60499416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloroquinoline-3-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the modification of 4-chloroquinoline-3-carbonitrile with an arylamino group at position 4 and various substituents at positions 6 and 7 impact its interaction with HER-2 kinase?
A1: The research article [] investigates the development of 6,7-disubstituted-4-(arylamino)quinoline-3-carbonitrile derivatives as irreversible inhibitors of HER-2 kinase. The researchers found that attaching a large lipophilic group at the para position of the 4-(arylamino) ring significantly improved the potency of these compounds in inhibiting HER-2 kinase. Furthermore, incorporating a basic dialkylamino group at the end of the Michael acceptor moiety, typically introduced at position 6 or 7, enhanced both the inhibitory activity and water solubility. This enhancement is attributed to intramolecular catalysis of the Michael addition reaction with the HER-2 kinase. [] These findings highlight the critical role of specific structural modifications in influencing the interaction and inhibitory activity of these compounds towards HER-2 kinase.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



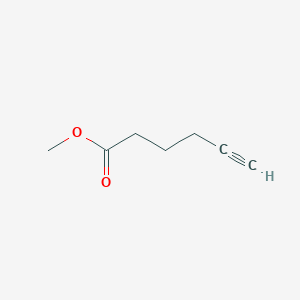

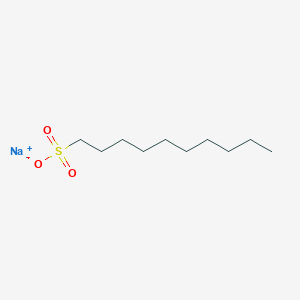


![2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetic acid](/img/structure/B109065.png)
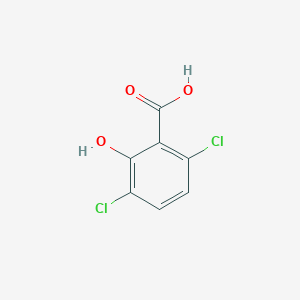
![N-[amino(phenoxy)phosphoryl]-2-chloro-N-(2-chloroethyl)ethanamine](/img/structure/B109078.png)
